2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide
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Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications. This compound, in particular, features a combination of fluorine atoms and a dinitrophenyl group, which can impart specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide typically involves multiple steps. One common approach is the reaction of a fluorinated precursor with a methoxy group and a dinitrophenyl amine. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the dinitrophenyl group can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: A related compound with similar fluorinated and methoxy groups.
2,2,3,3-tetrafluoro-3-methoxypropionic acid: Another fluorinated compound with a carboxylic acid group instead of an amide.
Uniqueness
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide is unique due to the presence of both the dinitrophenyl and fluorinated groups, which confer specific reactivity and functionality. This combination makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O6/c1-5-7(3-6(17(20)21)4-8(5)18(22)23)16-9(19)10(12,24-2)11(13,14)15/h3-4H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEKGMTXRSUTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(F)(F)F)(OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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